Methyl red

描述

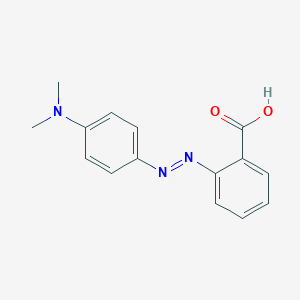

Methyl red (C₁₅H₁₅N₃O₂) is an azo dye widely used as a pH indicator. It exhibits a color transition from red (pH < 4.4) to yellow (pH > 6.2), with an orange intermediate phase (pH 4.4–6.2) . Structurally, it contains a diazenyl group (-N=N-) linking a dimethylaminophenyl group and a benzoic acid moiety. This compound is sparingly soluble in water but dissolves readily in organic solvents like ethanol, chloroform, and glacial acetic acid . Its applications span microbiology (e.g., this compound Test in IMViC assays ), industrial dyeing, and environmental studies (e.g., adsorption and photocatalytic degradation) .

准备方法

Historical Context and Chemical Significance

Methyl red’s synthesis, first documented in the early 20th century, exemplifies classical diazo coupling reactions . Its structural complexity—featuring an azo group (-N=N-), carboxylic acid, and dimethylamino substituents—makes it a benchmark for teaching electrophilic aromatic substitution mechanisms . Industrially, this compound’s role extends beyond titrations to textile dyeing, though its primary laboratory use remains rooted in acid-base indicators .

Step-by-Step Preparation Methods

Diazonium Salt Formation

The synthesis begins with anthranilic acid (2-aminobenzoic acid), which undergoes diazotization in an acidic medium. Technical-grade anthranilic acid (685 g, 4.75 moles) is dissolved in a 1:1 mixture of water and concentrated hydrochloric acid, heated to dissolve impurities, and filtered . The solution is chilled to 3–5°C, and sodium nitrite (360 g, 5 moles in 700 mL water) is added gradually to form the diazonium chloride . Excess nitrite is avoided to prevent side reactions, with starch-iodide paper confirming complete diazotization .

Critical Parameters:

-

Temperature: Maintained below 5°C to stabilize the diazonium intermediate .

-

Acidity: HCl concentration ensures protonation of the amine group, facilitating nitrosation .

Diazocoupling with Dimethylaniline

The diazonium salt reacts with dimethylaniline (848 g, 7 moles) in a coupling reaction. Stirring at 5°C for one hour initiates the electrophilic substitution, forming the azo bond . Sodium acetate (680 g in 500 mL water) is added to buffer the solution, raising the pH to ~4 and accelerating the reaction . After 4–24 hours, the mixture warms to 20–25°C, and sodium hydroxide is added to neutralize excess acid, yielding a red precipitate .

Reaction Mechanism:

The dimethylaniline’s electron-donating groups activate the aromatic ring for electrophilic attack .

Purification and Crystallization

Crude this compound is filtered, washed with acetic acid to remove dimethylaniline residues, and air-dried . Purification involves refluxing in toluene (1250 mL per 150 g crude product) for 4–10 hours, followed by slow cooling to yield large crystals . Mother liquors are concentrated to recover additional product, achieving a total yield of 62–66% (790–840 g) .

Purity Metrics:

-

HPLC Analysis: Retention time of 6.19 min using a Primesep 100 column with MeCN/H2O (60:40) and 0.2% H3PO4 .

Optimization of Reaction Conditions

Temperature Control

Diazotization and coupling require strict temperature regimes:

| Step | Temperature Range | Impact on Yield |

|---|---|---|

| Diazonium formation | 3–5°C | Prevents decomposition |

| Coupling reaction | 5–25°C | Balances reaction rate and stability |

Exceeding 5°C during diazotization risks diazonium salt decomposition, while higher coupling temperatures accelerate side reactions .

pH Regulation

Sodium acetate buffers the coupling step to pH ~4, optimizing electrophilic activity without destabilizing the diazonium ion . Post-coupling alkalization (pH 8–9) with NaOH ensures product precipitation .

Stoichiometric Ratios

-

Anthranilic acid : NaNO₂ : HCl : Dimethylaniline = 1 : 1.05 : 2.5 : 1.5 .

-

Excess HCl prevents amine oxidation, while dimethylaniline surplus drives coupling completion .

Industrial-Scale Production Considerations

Scaling this compound synthesis necessitates continuous stirred-tank reactors (CSTRs) for diazotization and coupling, coupled with centrifugal filtration for bulk purification . Solvent recovery systems, such as toluene distillation, reduce costs and environmental impact . Industrial yields exceed 70% through automated pH and temperature controls .

Comparative Analysis of Academic vs. Industrial Methods

化学反应分析

科学研究应用

甲基红在科学研究中具有广泛的应用:

生物学: 在微生物学中,甲基红用于甲基红试验以识别通过葡萄糖的混合酸发酵产生稳定酸的细菌。

医学: 虽然甲基红本身不常直接用于医学,但它在生物学研究中的作用间接支持医学研究,特别是在了解细菌代谢和识别病原体方面.

5. 作用机理

甲基红作为 pH 指示剂的作用机理涉及偶氮基团的质子化和去质子化。在酸性条件下,偶氮基团被质子化,导致红色。在碱性条件下,偶氮基团被去质子化,导致黄色。 这种颜色变化是由于分子电子结构的变化,这改变了它的光吸收特性 .

作用机制

The mechanism of action of methyl red as a pH indicator involves the protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the shift in the electronic structure of the molecule, which alters its light absorption properties .

相似化合物的比较

pH Indicators

Methyl red is compared with other pH indicators based on sensitivity ranges and chemical properties:

| Compound | pH Range | Color Transition | Key Structural Features | Applications |

|---|---|---|---|---|

| This compound | 4.4–6.2 | Red → Orange → Yellow | Azo group, carboxylic acid | Microbiology, titration |

| Methyl Orange | 3.1–4.4 | Red → Yellow | Azo group, sulfonic acid | Acid-base titrations |

| Phenolphthalein | 8.2–10.0 | Colorless → Pink | Triphenylmethane, lactone ring | Strong base-weak acid titrations |

This compound’s narrower range (4.4–6.2) makes it ideal for detecting weak acid-neutral transitions, whereas phenolphthalein is suited for basic conditions .

Adsorption Properties in Wastewater Treatment

This compound’s adsorption efficiency is lower compared to larger cationic dyes like malachite green and crystal violet. Key data from activated carbon studies:

This compound’s lower adsorption is attributed to its smaller molecular size and weaker interaction with adsorbents compared to bulkier dyes like malachite green . Activated carbons modified at higher temperatures (e.g., PC5A8) improve this compound removal efficiency .

Photocatalytic Degradation

This compound degrades under photocatalysis using SiO₂ nanoparticles doped with surface-active particles . However, its degradation kinetics are slower than those of antibiotics like ofloxacin due to structural stability from the azo group .

Structural and Functional Comparisons with Other Dyes

- Azo Dyes (Congo Red, Methyl Orange) : Share the -N=N- group but differ in substituents. Congo red’s sulfonate groups enhance water solubility, whereas this compound’s carboxylic acid group limits it .

- Triphenylmethane Dyes (Crystal Violet, Methylene Blue) : Positively charged and larger, leading to stronger adsorption on negatively charged adsorbents .

生物活性

Methyl red is a synthetic azo dye widely used in various industries, particularly in textiles, and serves as a pH indicator in laboratory settings. Its biological activity is of significant interest due to its potential environmental impacts and health risks, including mutagenicity and toxicity. This article explores the biological activity of this compound, focusing on its biodegradation capabilities, toxicity, and removal methods through various biological and chemical processes.

- Chemical Structure : this compound (C_15H_15N_3O_2S) is an azo dye characterized by its vibrant red color.

- Solubility : It is poorly soluble in water but more soluble in organic solvents like methanol and acetic acid.

- Molecular Weight : 269.30 g/mol.

Toxicological Effects

This compound exhibits several toxicological effects:

- Mutagenicity : Studies have indicated that this compound can induce mutations in microbial systems, raising concerns about its potential carcinogenicity in humans .

- Health Risks : Long-term exposure can lead to skin irritation, digestive system issues, and eye damage .

Biodegradation Studies

Biodegradation of this compound has been extensively studied using various microbial strains. The following table summarizes key findings from recent research:

Mechanisms of Biodegradation

- Enzymatic Activity : Various enzymes such as laccase, azoreductase, and lignin peroxidase play crucial roles in the degradation of this compound. For instance, Saccharomyces cerevisiae showed increased enzyme activities under specific conditions, facilitating the breakdown of the dye into less harmful compounds .

- Microbial Electrochemical Treatment : This method utilizes microbial fuel cells (MFCs) to enhance the degradation process. The efficiency of this compound removal was significantly affected by substrate concentration and operational parameters such as pH and temperature .

- Adsorption Techniques : The use of biochar derived from various organic materials has shown promising results in adsorbing this compound from aqueous solutions. The adsorption kinetics typically follow pseudo-second-order models, indicating a chemisorption process influenced by surface interactions .

Case Study 1: Saccharomyces cerevisiae

In a controlled study, Saccharomyces cerevisiae was able to completely degrade this compound within 16 minutes under optimal conditions (pH 6). The study highlighted the yeast's potential for treating industrial effluents containing azo dyes due to its high degradation efficiency across multiple cycles .

Case Study 2: Pseudomonas aeruginosa

A recent study evaluated eleven bacterial strains for their capability to degrade this compound. Among them, Pseudomonas aeruginosa demonstrated an 88.37% degradation efficiency under optimized conditions. The metabolites were analyzed using FTIR and NMR techniques, confirming the reduction of the azo bond and identifying benzoic acid as a primary product .

Case Study 3: Biochar Adsorption

Research on biochar derived from fennel seeds indicated that it could effectively adsorb this compound with a maximum removal efficiency of 99.2%. This study emphasized the importance of optimizing conditions such as pH and contact time for effective dye removal from wastewater .

常见问题

Basic Research Questions

Q. What are the critical considerations when designing a Methyl Red (MR) test for bacterial identification, and how should contradictory results be interpreted?

- Methodological Answer : The MR test requires a glucose-rich medium (e.g., MR-VP broth) and incubation at 35–37°C for 48–72 hours. After adding this compound (0.1% in 95% ethanol), a pH ≤4.4 (red) indicates stable acid production (e.g., E. coli), while pH ≥6.2 (yellow) suggests mixed acid fermentation is absent (e.g., Enterobacter). Contradictions may arise from delayed acid production or non-fermentative pathways; confirm with complementary tests like Voges-Proskauer (VP) or genetic analysis .

Q. How does the pH range of this compound influence its suitability as an indicator in enzymatic assays or microbial studies?

- Methodological Answer : this compound’s pKa (~4.8–5.1) makes it ideal for detecting acidic byproducts in narrow pH ranges. For example, in glucose fermentation assays, its transition range (pH 4.4–6.2) aligns with bacterial acidogenesis. Calibrate with buffer solutions (pH 4.0, 5.0, 6.0) to validate colorimetric responses and avoid interference from media components like peptides .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid dust formation; work under fume hoods with local exhaust ventilation. Store in airtight containers away from oxidizers and heat. In case of spills, collect with inert absorbents (e.g., sand) and dispose as hazardous waste. Monitor air quality for nitrogen oxides during combustion .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound adsorption or degradation in environmental remediation studies?

- Methodological Answer : RSM integrates variables (e.g., adsorbent dose, pH, contact time) to model interactions and predict optimal conditions. For this compound removal, use Central Composite Design (CCD) with ANOVA validation. For example, a study achieved 99.44% decolorization (R² = 0.9944) using Scenedesmus obliquus by optimizing biomass concentration and dye load . Software tools like Design Expert or STATISTICA generate 3D surface plots for parameter visualization .

Q. What analytical techniques resolve discrepancies in this compound’s photocatalytic degradation efficiency across studies?

- Methodological Answer : Contradictions often stem from variable catalyst synthesis (e.g., TiO₂-graphene composites) or light-source intensity. Standardize protocols using ISO/IEC guidelines: measure degradation via UV-Vis spectroscopy (λ = 430–530 nm) and validate with HPLC for intermediate identification. Artificial Neural Network (ANN) models (R² = 0.9831) can predict efficiency under diverse conditions .

Q. How do this compound’s electrochemical properties affect its application in biosensors for real-time glucose monitoring?

- Methodological Answer : this compound’s redox activity enables its use in amperometric biosensors. Immobilize glucose oxidase on electrodes modified with this compound-doped polymers. Calibrate sensitivity (e.g., 0.1–10 mM glucose) and validate against standard methods (e.g., spectrophotometric glucose assays). Interference from ascorbic acid can be mitigated via permselective membranes .

Q. Data Analysis & Replication Challenges

Q. What statistical approaches address variability in this compound’s adsorption isotherm data across replicate experiments?

- Methodological Answer : Apply Langmuir/Freundlich models with bootstrapping to assess confidence intervals for parameters like maximum adsorption capacity (qₘ). Use Shapiro-Wilk tests to check normality and Grubbs’ test for outliers. Report adjusted R² and lack-of-fit p-values (e.g., p < 0.05 indicates model significance) .

Q. How can researchers ensure reproducibility of this compound-based assays in interdisciplinary studies?

- Methodological Answer : Document batch-specific properties (e.g., purity ≥95%, λmax in ethanol). Share raw data (absorbance curves, calibration plots) in repositories like Zenodo. For microbial assays, deposit strains in culture collections (e.g., ATCC) and specify incubation conditions (aerobic/anaerobic). Peer-review protocols using platforms like Protocols.io .

属性

IUPAC Name |

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQFOVLGLXCDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

845-10-3 (hydrochloride salt) | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042154, DTXSID90859408 | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Sax] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID, SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN LIPIDS | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000014 [mmHg] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GLISTENING, VIOLET CRYSTALS FROM TOLUENE, VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC) | |

CAS No. |

493-52-7 | |

| Record name | Methyl red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl red | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-dimethylaminophenylazo)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69083AX1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-182 °C | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。